

Comparative Analysis of the Inhibitory Potency of Coptisine and Other Coptis Alkaloids

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IC50 values of coptisine and other prominent alkaloids derived from Coptis species, namely berberine, palmatine, and jatrorrhizine. The data presented herein is curated from various experimental studies to offer an objective overview of their relative potencies against a range of cancer cell lines and enzymes. Detailed experimental methodologies are provided to support the presented data, alongside visualizations of key signaling pathways to contextualize their mechanisms of action.

Comparative IC50 Values of Coptis Alkaloids

The inhibitory activities of coptisine, berberine, palmatine, and jatrorrhizine have been evaluated across numerous studies. The following tables summarize their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and enzymes.



Alkaloid	Cell Line	Cancer Type	IC50 (μM)	Reference
Coptisine	ACC-201	Gastric Cancer	3.93	[1]
NCI-N87	Gastric Cancer	6.58	[1]	
HepG2	Hepatoma	-	[2]	
Нер3В	Hepatoma	-	[2]	
SK-Hep1	Hepatoma	-	[2]	
PLC/PRF/5	Hepatoma	-		
K562	Leukemia	-	_	
U937	Leukemia	-	_	
P3H1	Leukemia	-	_	
Raji	Leukemia	-	_	
Berberine	ACC-201	Gastric Cancer	2.97	
NCI-N87	Gastric Cancer	6.01		
HepG2	Hepatoma	-	_	
Нер3В	Hepatoma	-	_	
SK-Hep1	Hepatoma	-		
PLC/PRF/5	Hepatoma	-	_	
K562	Leukemia	-	_	
U937	Leukemia	-	_	
P3H1	Leukemia	-	_	
Raji	Leukemia	-	_	
Palmatine	ACC-201	Gastric Cancer	 >52.75	
NCI-N87	Gastric Cancer	>52.75		
HepG2	Hepatoma	-	_	



			_
Нер3В	Hepatoma	-	_
SK-Hep1	Hepatoma	-	
PLC/PRF/5	Hepatoma	-	
K562	Leukemia	-	-
U937	Leukemia	-	
P3H1	Leukemia	-	
Raji	Leukemia	-	
Jatrorrhizine	ACC-201	Gastric Cancer	35.90
NCI-N87	Gastric Cancer	52.75	
SW480	Colon Cancer	>200 μg/mL	_
HepG2	Hepatocellular	>100 μM	_
	Carcinoma		



Alkaloid	Enzyme	IC50 (μM)	Reference
Coptisine	Acetylcholinesterase (AChE)	13.50	_
Topoisomerase I	Inhibitory activity observed		
Berberine	Acetylcholinesterase (AChE)	0.44 - 2.33	
Butyrylcholinesterase (BChE)	-		-
Monoamine Oxidase A (MAO-A)	126	_	
Monoamine Oxidase B (MAO-B)	90 - 98.4	_	
Topoisomerase I	Inhibitory activity observed	_	
Tyrosine Hydroxylase	18.6		
Palmatine	Acetylcholinesterase (AChE)	6.29 - 36.6	_
Tyrosine Hydroxylase	7.9		
Alpha-glucosidase	9.39	_	
Jatrorrhizine	Neuraminidase (Bacterial)	37.0	
Neuraminidase (Viral - rvH1N1)	66.2		-
Neuraminidase (Viral - H5N1)	76.3	_	
Monoamine Oxidase A (MAO-A)	4 - 57.73	_	



Plasma membrane monoamine transporter (PMAT)	1.05
Organic Cation Transporter 2 (OCT2)	0.1 - 1
Organic Cation Transporter 3 (OCT3)	0.1 - 1

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to determine the cytotoxic effects of compounds on cell lines and calculate IC50 values.

- 1. Cell Culture and Seeding:
- Adherent cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Upon reaching 80-90% confluency, cells are harvested using trypsin-EDTA.
- A cell suspension is prepared, and viable cells are counted using a hemocytometer or automated cell counter.
- Cells are seeded into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
- The plates are incubated for 24 hours to allow for cell attachment.
- 2. Compound Treatment:
- Stock solutions of the test alkaloids are prepared in dimethyl sulfoxide (DMSO).



- Serial dilutions of the alkaloids are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
- The culture medium from the 96-well plates is aspirated, and 100 μL of the medium containing the various concentrations of the test compounds is added to the respective wells.
- Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
- The plates are incubated for a specified period, typically 24, 48, or 72 hours.
- 3. MTT Assay:
- After the incubation period, 10 μ L of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Following this incubation, the medium containing MTT is carefully removed.
- 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- The plates are placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- 4. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.
- The percentage of cell viability is calculated using the following formula: % Viability =
 (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.





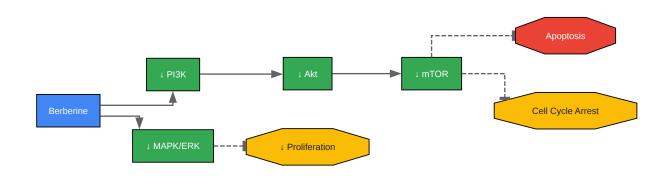
Signaling Pathway Visualizations

The anticancer effects of coptisine and berberine are often attributed to their ability to induce apoptosis (programmed cell death) through the modulation of various signaling pathways. Below are diagrams illustrating key apoptotic pathways influenced by these alkaloids.



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Caption: Coptisine-induced apoptosis via the ROS/JNK signaling pathway.



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Caption: Berberine's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.

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